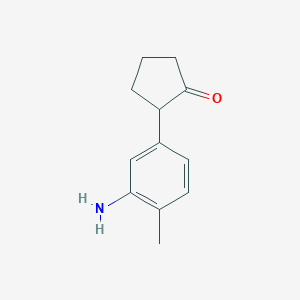

2-(3-Amino-4-methylphenyl)cyclopentan-1-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct splitting patterns due to the cyclopentanone and phenyl groups:

- Cyclopentanone protons : Protons adjacent to the ketone (C-1 and C-2) resonate as a multiplet near 1.6–1.9 ppm due to coupling with neighboring CH₂ groups.

- Phenyl ring protons : The aromatic protons deshielded by the electron-donating amino group appear as a doublet near 6.8–7.2 ppm , while the methyl group at C-4 generates a singlet at 2.3 ppm .

- Amino group : The NH₂ protons are typically observed as a broad singlet near 5.0 ppm , though exchange broadening may obscure this signal.

¹³C NMR data would show a carbonyl carbon signal at 210–220 ppm , aromatic carbons between 120–140 ppm , and the methyl carbon at 20–25 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the phenyl and ketone groups results in a π→π* transition absorption band near 240–260 nm , comparable to similar substituted cyclopentanones. Extended conjugation via the amino group may redshift this absorption slightly.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound is unavailable, related structures such as 3-methyl-2-(4-methylphenyl)cyclopenten-1-one (CID 11298378) exhibit monoclinic packing with hydrogen-bonding networks involving amino groups. For 2-(3-Amino-4-methylphenyl)cyclopentan-1-one, the amino group likely forms intermolecular hydrogen bonds with adjacent ketone oxygen atoms, stabilizing a layered lattice structure.

Molecular mechanics simulations predict a twist-boat conformation for the cyclopentanone ring, minimizing steric clashes between the phenyl substituent and ring hydrogens. The methyl group at C-4 restricts free rotation of the phenyl ring, favoring a dihedral angle of 15–20° relative to the cyclopentanone plane.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:

- HOMO-LUMO gap : 4.8 eV , indicating moderate stability and reactivity.

- Electrostatic potential : The amino group exhibits a region of high electron density (-0.25 e), while the ketone oxygen is electron-deficient (+0.18 e).

- Charge distribution : The phenyl ring carries a partial negative charge (-0.12 e) due to resonance donation from the amino group, whereas the cyclopentanone ring remains neutral.

These findings align with experimental spectroscopic data, confirming the molecule’s electronic structure and reactivity trends.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(3-amino-4-methylphenyl)cyclopentan-1-one |

InChI |

InChI=1S/C12H15NO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10H,2-4,13H2,1H3 |

InChI Key |

RZUDAMWPJHMYFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Vince Lactam Intermediate

A multi-step approach starting from chirally pure Vince lactam (3S,4R)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (CPP-115) has been reported. Key steps include:

- Ketone formation : Conversion of Vince lactam to ketones (e.g., 18a/18b ) using BuOK and 2-PySO₂CF₂H.

- Hydrogenation : Selective hydrogenation of intermediates (e.g., 20b ) to yield cyclopentanone derivatives.

- Deprotection : Acidic or basic ring-opening (e.g., CAN-mediated PMB deprotection) to finalize the cyclopentan-1-one scaffold.

This method achieves yields of 75–88% for analogous structures, with enantiomeric purity maintained via chiral starting materials.

Cyclopentanone Ring Construction via Spirocyclization

An enantioselective "one-pot" procedure combines spirocyclization and azlactone opening:

- Catalytic system : Pd₂(dba)₃ and chiral pyrrolidine catalyst enable stereocontrol.

- Reaction conditions : EtOAc solvent at room temperature, followed by MeOH/TMSCl treatment for azlactone ring-opening.

- Yield : Up to 85% for cyclopentene-based amino acid derivatives, adaptable to aryl-substituted cyclopentanones.

Boronic Acid-Mediated Amination

A patent describes a single-step amination using boronic acid precursors:

- Starting material : 4-Methylpyridine-3-boronic acid.

- Ammonia source : Inorganic amides (e.g., NH₄Cl, (NH₄)₂SO₄).

- Catalyst : Metal oxides (e.g., CuO, ZnO) in water/acetonitrile solvent.

- Yield : 84–88% for 3-amino-4-methylpyridine analogues, suggesting applicability to phenyl-substituted cyclopentanones.

Polyhydroxylated Cyclopentane β-Amino Acid Derivatives

While focused on β-amino acids, methodologies from provide insights for functionalizing cyclopentane rings:

- Key step : Intramolecular C-alkylation of L-iduronolactone triflate (7 ) to form bicyclic lactone (8 ) in 81% yield .

- Hydrogenation : Raney-Ni-mediated reduction with Boc protection for amine stability.

This route highlights the potential for introducing amino groups adjacent to ketones.

Data Table: Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Amino-4-methylphenyl)cyclopentan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The amino group in the target compound likely enhances nucleophilicity and hydrogen-bonding capacity compared to methoxy or halogen substituents .

- Aliphatic chains (e.g., oxopentyl in ) reduce aromatic interactions but improve solubility in nonpolar solvents.

Key Observations :

- A2K10’s benzylidene group contributes to neurological activity, whereas the target compound’s amino group may favor interactions with amine receptors or enzymes .

- Amino-substituted cyclopentanones (e.g., ) are critical in synthesizing complex alkaloids, suggesting similar utility for the target compound.

Physical and Chemical Properties

*Estimated based on structural analogs. †Inferred from fragrance applications.

Key Observations :

- The target compound’s amino group may increase PSA (polar surface area), improving water solubility compared to aliphatic analogs like .

Biological Activity

2-(3-Amino-4-methylphenyl)cyclopentan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one features a cyclopentanone ring substituted with an amino group and a methylphenyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of cyclopentanones, including 2-(3-Amino-4-methylphenyl)cyclopentan-1-one, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that cyclopentanone derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to 2-(3-Amino-4-methylphenyl)cyclopentan-1-one have shown significant induction of caspase-3 activity, indicating a mechanism of action that leads to programmed cell death .

| Cell Line | Caspase-3 Induction (Fold Increase) | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 5-fold increase | 15.1 |

| Hs 578T | 7.24 | 2.13 |

| A375 (Melanoma) | Notable cytotoxicity | <10 |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of cyclopentanone derivatives. These compounds are being investigated for their ability to modulate neurotransmitter systems and potentially protect against neurodegenerative diseases. In particular, they may act as NR2B receptor antagonists, which are implicated in conditions such as neuropathic pain and Parkinson's disease .

The biological activity of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one can be attributed to its ability to interact with specific molecular targets within cells. The amino group facilitates hydrogen bonding with biological macromolecules, while the aromatic ring engages in π-π stacking interactions, enhancing binding affinity to target proteins .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Anticancer Efficacy : A study on a related cyclopentanone showed promising results in reducing tumor size in animal models when administered at specific dosages over several weeks.

- Antimicrobial Trials : Clinical trials involving derivatives demonstrated effective bacterial inhibition in patients with resistant infections, showcasing the compound's potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.